molecular formula C16H12ClN3O6 B5685143 2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

Cat. No.: B5685143
M. Wt: 377.73 g/mol
InChI Key: DFUKBPMPFWOVMX-CNHKJKLMSA-N
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Description

2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a nitrobenzodioxole moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and nitrobenzodioxole intermediates. The key steps include:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 6-nitro-1,3-benzodioxole: This involves nitration of 1,3-benzodioxole using a mixture of nitric and sulfuric acids.

    Condensation Reaction: The final step involves the condensation of 2-chlorophenoxyacetic acid with 6-nitro-1,3-benzodioxole in the presence of a dehydrating agent like thionyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The chlorophenoxy group can be subjected to nucleophilic substitution reactions.

    Substitution: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of substituted phenols.

    Substitution: Formation of amines and carboxylic acids.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-2’-ethylacetanilide
  • 2-(4-chloro-2-methylphenoxy)-2’-ethylacetanilide
  • 3’-chloro-2-(4-chlorophenoxy)-2’-methylacetanilide

Uniqueness

2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide is unique due to its combination of a chlorophenoxy group and a nitrobenzodioxole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O6/c17-11-3-1-2-4-13(11)24-8-16(21)19-18-7-10-5-14-15(26-9-25-14)6-12(10)20(22)23/h1-7H,8-9H2,(H,19,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUKBPMPFWOVMX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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